2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile class, characterized by a fused pyranopyridine core with a cyano group at position 3 and an amino group at position 2. Key structural features include:
- 4-(4-Ethoxy-3-methoxyphenyl) substituent: Provides steric bulk and electronic modulation via methoxy and ethoxy groups .
- 6-(2-Methoxyethyl) side chain: Enhances solubility and influences conformational flexibility .
- 7-Methyl group: Contributes to steric stabilization and hydrophobic interactions .
- 5-Oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine core: Facilitates π-π stacking and hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-29-16-7-6-14(11-17(16)28-4)19-15(12-23)21(24)30-18-10-13(2)25(8-9-27-3)22(26)20(18)19/h6-7,10-11,19H,5,8-9,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAUELURHXOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCOC)N)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- An amino group
- Ethoxy and methoxy substituents on a phenyl ring
- A pyrano-pyridine core
This unique arrangement suggests potential interactions with biological targets, making it a candidate for further investigation.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives of pyrano-pyridine have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 20 | 10 |
These results indicate that compounds similar to this compound could possess significant antibacterial activity, particularly against gram-negative bacteria like E. coli .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Similar pyrano-pyridine derivatives have been evaluated for their efficacy against viral infections. For example, in vitro studies have assessed their activity against coronaviruses and other viral strains.
| Compound | Cytotoxicity (CC50 µM) | Antiviral Activity (IC50 µM) |
|---|---|---|
| Compound A | 670 ± 29 | 320 |
| Compound B | 274 ± 12 | 100 |
The selectivity index (SI) indicates that some derivatives exhibit low cytotoxicity while effectively inhibiting viral replication .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism or viral replication.
- Reactive Oxygen Species (ROS) Generation : Certain structures induce oxidative stress in microbial cells, contributing to their antibacterial effects .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial effects of pyrano-pyridine derivatives, researchers found that the presence of methoxy and ethoxy groups enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized a disk diffusion method to evaluate efficacy .
Case Study 2: Antiviral Properties
A separate investigation into the antiviral properties of similar compounds revealed promising results against human coronavirus strains. The study reported that specific structural modifications improved antiviral potency while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrano[3,2-c]pyridine-3-carbonitrile scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound improves solubility compared to analogs with hydrophobic substituents (e.g., 3-bromophenyl in ).
- The morpholinyl side chain in the dimethoxyphenyl analog enhances water solubility and bioavailability .
Biological Activity Trends :
- Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring correlate with increased antitubulin and antiproliferative activity .
- Methoxy/ethoxy groups enhance selectivity for kinase targets (e.g., p38 MAPK) due to hydrogen-bonding interactions .
Synthetic Accessibility :
- Compounds with pyridinylmethyl or morpholinylethyl groups require additional steps for side-chain functionalization, increasing synthetic complexity .
- The target compound’s 4-ethoxy-3-methoxyphenyl group may necessitate regioselective protection/deprotection during synthesis .
Contradictions in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
